Cas no 2034278-62-9 (N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide)

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic nicotinamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a pyridine core with a tetrahydro-2H-pyran-4-yl methoxy substituent, offering unique steric and electronic properties that may enhance binding affinity in targeted interactions. The compound's modular design allows for further functionalization, making it a versatile intermediate in drug discovery. Its stability under physiological conditions and balanced lipophilicity suggest suitability for probing biological pathways or optimizing pharmacokinetic profiles. The presence of both hydrogen bond acceptors and donors in its framework could facilitate interactions with diverse protein targets, warranting further investigation for therapeutic development.
N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide structure
2034278-62-9 structure
Product Name:N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS No:2034278-62-9
MF:C18H21N3O3
MW:327.377644300461
CID:6020787
PubChem ID:92085351
Update Time:2025-05-25

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-methylpyridin-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
    • F6475-4762
    • N-(6-methylpyridin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
    • N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
    • 2034278-62-9
    • AKOS026689869
    • Inchi: 1S/C18H21N3O3/c1-13-3-2-4-16(20-13)21-18(22)15-5-6-17(19-11-15)24-12-14-7-9-23-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,20,21,22)
    • InChI Key: YUJJOLBWKAZMOH-UHFFFAOYSA-N
    • SMILES: O1CCC(COC2C=CC(C(NC3C=CC=C(C)N=3)=O)=CN=2)CC1

Computed Properties

  • Exact Mass: 327.15829154g/mol
  • Monoisotopic Mass: 327.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 73.3Ų

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6475-4762-2μmol
N-(6-methylpyridin-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
2034278-62-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6475-4762-1mg
N-(6-methylpyridin-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
2034278-62-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6475-4762-2mg
N-(6-methylpyridin-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
2034278-62-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6475-4762-3mg
N-(6-methylpyridin-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
2034278-62-9 90%+
3mg
$63.0 2023-05-17

Additional information on N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS No. 2034278-62-9): A Comprehensive Overview

In the rapidly evolving field of pharmaceutical and chemical research, N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS No. 2034278-62-9) has emerged as a compound of significant interest. This molecule, with its unique structural features, has garnered attention for its potential applications in drug discovery and development. The compound's nicotinamide core, combined with the tetrahydro-2H-pyran-4-yl and 6-methylpyridin-2-yl moieties, offers a versatile scaffold for medicinal chemistry. Researchers are particularly intrigued by its potential to modulate biological targets, making it a subject of ongoing studies in the context of small molecule therapeutics and kinase inhibitors.

The structural complexity of N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide underscores its potential as a lead compound in the development of novel therapeutics. The presence of the pyridine and tetrahydropyran rings contributes to its pharmacokinetic properties, such as solubility and metabolic stability. These attributes are critical in the design of orally bioavailable drugs, a key focus area in modern pharmacology. Recent trends in drug development emphasize the importance of fragment-based drug design, and this compound's modular structure aligns well with such approaches.

From a synthetic chemistry perspective, the preparation of N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves multi-step organic transformations, highlighting the importance of efficient synthetic routes and green chemistry principles. The compound's CAS No. 2034278-62-9 serves as a unique identifier in chemical databases, facilitating its tracking in research publications and patent literature. As the pharmaceutical industry increasingly adopts AI-driven drug discovery, compounds like this are being scrutinized for their structure-activity relationships (SAR) and target engagement profiles.

The therapeutic potential of N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is further underscored by its relevance to precision medicine and personalized therapies. With growing interest in rare diseases and orphan drugs, researchers are exploring how this compound could address unmet medical needs. Its nicotinamide derivative status also links it to research on NAD+ metabolism, a hot topic in aging and longevity studies. These connections make it a compelling subject for both academic and industrial research.

In conclusion, N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS No. 2034278-62-9) represents a promising candidate in the quest for innovative therapeutics. Its structural features, combined with its potential biological activities, position it as a valuable tool for advancing drug discovery and chemical biology. As research continues to unfold, this compound may well play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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